(5-Chlorothiophen-2-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N2O2S/c17-13-3-2-12(25-13)15(23)22-7-5-11(6-8-22)24-14-4-1-10(9-21-14)16(18,19)20/h1-4,9,11H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTBYNGJJBYFGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chlorothiophen-2-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki-Miyaura coupling reaction , which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild and functional group tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Chlorothiophen-2-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone: undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. Research has shown that the trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, making it a candidate for further development in cancer therapeutics. For instance, compounds with similar structures have been tested against various cancer cell lines, demonstrating significant cytotoxic effects, particularly in breast and lung cancer models .
Neurological Disorders
The piperidine moiety in this compound suggests potential applications in treating neurological disorders. Compounds containing piperidine have been explored for their activity as neuroprotective agents. Preliminary studies indicate that (5-Chlorothiophen-2-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone may modulate neurotransmitter systems, which could be beneficial in conditions such as depression and anxiety .
Material Science
Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. The incorporation of the chlorothiophene unit can enhance charge transport properties, which is critical for the development of organic semiconductors. Research has shown that such compounds can be used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), improving efficiency and stability .
Sensors
The chemical structure of this compound allows for its use in sensor technology. Its ability to undergo redox reactions can be harnessed for developing sensors that detect environmental pollutants or biological markers. Studies have demonstrated that thiophene-based sensors exhibit high sensitivity and selectivity towards specific analytes, making them valuable tools in environmental monitoring .
Agricultural Applications
Pesticidal Properties
Research into the pesticidal properties of compounds similar to this compound has revealed potential as an agrochemical. The trifluoromethyl group is known to enhance biological activity against pests and pathogens. Field trials have shown promising results in controlling common agricultural pests, leading to higher crop yields .
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Anticancer activity; potential for treating neurological disorders |
| Material Science | Applications in organic electronics and sensors |
| Agricultural Science | Promising results as a pesticide |
Mechanism of Action
The mechanism by which (5-Chlorothiophen-2-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the desired therapeutic or material properties. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison with Analogues
Analysis of Structural Variations
Thiophene vs. However, this may reduce aqueous solubility, a critical factor in bioavailability. Thiophene’s aromaticity is weaker than benzene, which could alter electronic interactions with biological targets.
Piperidinyloxy vs. Pyrazole/Piperazine Linkages: The piperidinyloxy group introduces a flexible oxygen bridge, which may improve conformational adaptability for target binding compared to rigid pyrazole . Piperidine’s basic nitrogen could protonate under physiological conditions, enhancing solubility relative to non-basic pyrazole .
Trifluoromethyl (CF₃) and Chloro (Cl) Substituents: The CF₃ group is a strong electron-withdrawing moiety, stabilizing the pyridine ring and resisting metabolic degradation. This feature is shared across all analogs .
Research Findings and Implications
Bioactivity Hypotheses
- Agrochemical Potential: Analogues with CF₃-pyridine motifs (e.g., ) are prevalent in insecticides and herbicides due to their stability and target specificity . The thiophene variant may exhibit similar efficacy against pest enzymes, as suggested by studies on plant-derived bioactive compounds ().
- Pharmaceutical Relevance : Piperidine and pyridine systems are common in kinase inhibitors (). The target compound’s piperidinyloxy group could modulate kinase binding, though experimental validation is required.
Biological Activity
The compound (5-Chlorothiophen-2-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone is a synthetic molecule that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article discusses its biological activity, including mechanisms, efficacy, and relevant case studies.
Chemical Structure
The structure of the compound can be represented as follows:
- Receptor Interactions : The compound has been studied for its interactions with various receptors, notably the MCHR1 (melanin-concentrating hormone receptor 1). It has shown to act as a potent antagonist, which may be beneficial in managing obesity by modulating appetite regulation pathways .
- Inhibition of Cell Proliferation : In vitro studies have demonstrated that related compounds exhibit significant inhibition of cell proliferation in cancer cell lines, with IC50 values in the nanomolar range. This suggests potential applications in oncology .
- CYP450 Interaction : The compound's structural components indicate a low risk of inhibition of cytochrome P450 enzymes, which is crucial for minimizing drug-drug interactions in therapeutic settings .
Table 1: Biological Activity Overview
Case Studies
- Anti-obesity Effects : A study involving diet-induced obese F344 rats showed that administration of the compound led to significant reductions in weight gain compared to control groups. This was attributed to its action on the MCHR1 receptor, which plays a critical role in energy homeostasis .
- Cancer Cell Line Studies : In a series of experiments assessing various derivatives of the compound, it was found that several analogs exhibited potent anti-proliferative effects against several cancer cell lines, including L1210 mouse leukemia cells. The mechanism involved intracellular release and activation of cytotoxic metabolites .
Research Findings
Recent research highlights the importance of further investigations into the pharmacokinetics and bioavailability of this compound. The following findings are noteworthy:
- Pharmacokinetics : Preliminary studies suggest favorable absorption characteristics with potential for oral bioavailability. Further studies are needed to confirm these findings and assess metabolic pathways .
- Selectivity and Efficacy : The selectivity for specific receptors over others indicates a promising therapeutic window that could minimize side effects commonly associated with multi-target drugs .
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions influence yield and purity?
Methodological Answer: The synthesis of this compound involves multi-step reactions, typically starting with the coupling of the 5-chlorothiophene moiety to the piperidin-4-yloxy intermediate. Key steps include:
- Nucleophilic substitution : Reaction of 5-chlorothiophene-2-carboxylic acid derivatives with 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine under basic conditions (e.g., NaOH in dichloromethane) .
- Purification : Column chromatography or recrystallization is critical to achieve >95% purity. Solvent selection (e.g., ethanol/water mixtures) impacts crystallization efficiency .
- Yield optimization : Catalytic use of DMAP or DIPEA enhances coupling efficiency, with yields ranging from 60–75% under inert atmospheres .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
Methodological Answer: Structural confirmation requires a combination of:
- 1H/13C NMR : To verify the integration of the piperidine ring (δ 3.5–4.0 ppm) and trifluoromethylpyridine signals (δ 8.2–8.5 ppm) .
- Mass spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]+ at m/z 447.0421) .
- X-ray crystallography : For definitive bond-length and angle measurements in solid-state configurations .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data across assays?
Methodological Answer: Bioactivity discrepancies (e.g., kinase inhibition vs. cytotoxicity) may arise from:
- Solubility limitations : Use DMSO stock solutions at <0.1% v/v to avoid solvent interference. Confirm solubility in PBS (pH 7.4) via dynamic light scattering .
- Assay specificity : Validate target engagement with orthogonal methods (e.g., SPR for binding affinity vs. cellular IC50). For example, conflicting IC50 values in enzymatic vs. cell-based assays may indicate off-target effects .
Q. How can molecular modeling predict interactions with biological targets?
Methodological Answer:
- Docking studies : Use Schrödinger Suite or AutoDock Vina to model the compound’s methanone group in the ATP-binding pocket of kinases. The trifluoromethylpyridine moiety shows π-π stacking with conserved phenylalanine residues .
- MD simulations : Simulate >100 ns trajectories to assess stability of the piperidine-oxygen linker in aqueous environments .
Q. What experimental designs evaluate environmental fate and ecological risks?
Methodological Answer: Adopt the framework from Project INCHEMBIOL :
- Abiotic degradation : Hydrolysis studies at pH 4–9 (50°C, 7 days) to quantify half-life.
- Bioaccumulation : Use logP (calculated: 3.2) and BCF (bioconcentration factor) models (e.g., EPI Suite) to assess risk in aquatic organisms.
- Toxicity screening : Daphnia magna acute toxicity (48h EC50) and algal growth inhibition (72h) assays .
Q. How are stability and degradation products analyzed under storage conditions?
Methodological Answer:
- Forced degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor via UPLC-PDA:
- Major degradation pathway : Hydrolysis of the piperidin-1-yl methanone group, forming 5-chlorothiophene-2-carboxylic acid .
- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/w) to mitigate oxidative degradation in solid-state storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
